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molecular formula C10H12N2O3 B8501278 N-(4-ethyl-2-nitrophenyl)acetamide

N-(4-ethyl-2-nitrophenyl)acetamide

Cat. No. B8501278
M. Wt: 208.21 g/mol
InChI Key: NWTWUTIJZMUMRT-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

Intermediate 180.1 (413 mg) in EtOH/water/conc. HCl (3:4:1) was refluxed for 12 h, then was diluted with EtOAc. The aqueous layer was made basic with sat. NaHCO3, then the layers were separated. The organic phase was washed with water and brine, dried (Na2SO4) and concentrated to afford 317 mg of Intermediate 180.2 as a brown/orange solid.
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C)=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1)[CH3:2].Cl.C([O-])(O)=O.[Na+]>CCO.O.CCOC(C)=O>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1)[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
413 mg
Type
reactant
Smiles
C(C)C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
EtOH water
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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